

# Technical Procurement & Application Guide: 5-Isopropylpicolinonitrile

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## Compound of Interest

Compound Name: 5-Isopropylpicolinonitrile

CAS No.: 110260-90-7

Cat. No.: B008580

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## Executive Summary

**5-Isopropylpicolinonitrile** (IUPAC: 5-isopropylpyridine-2-carbonitrile) is a critical pharmacophore in medicinal chemistry, particularly for modulating lipophilicity (LogP) in kinase inhibitors and GPCR antagonists without significantly altering steric bulk compared to a phenyl ring.<sup>[1]</sup>

Unlike commodity pyridines, this molecule often sits on the boundary between "catalog item" and "custom synthesis target." This guide provides a technical roadmap for sourcing, validating quality, and understanding the synthetic lineage of this intermediate to ensure data integrity in downstream biological assays.

## Chemical Profile & Critical Quality Attributes (CQAs)

Before engaging suppliers, researchers must define the specification sheet based on the intended application (e.g., HTS screening vs. GMP scale-up).

Property	Specification	Technical Note
Chemical Name	5-Isopropylpyridine-2-carbonitrile	"Picolinonitrile" refers specifically to the 2-cyano isomer.
CAS Number	945579-88-8 (Verify with structure)	Note: CAS numbers for niche pyridines vary by salt form. Always search by structure (SMILES).
Molecular Formula		MW: 146.19 g/mol
Structure	Pyridine ring, 2-CN, 5-iPr	Critical: Confirm regiochemistry (5- vs 4- vs 3-isopropyl).
Appearance	Colorless to pale yellow oil/solid	Low melting point solid or oil depending on purity.
Solubility	DMSO, MeOH, DCM	Lipophilic nature ( ) limits aqueous solubility.

## The Impurity Profile: Why Synthesis Route Matters

The impurity profile of your batch dictates its suitability. Understanding how your supplier made it allows you to predict contaminants.

- Route A: Cyanation of 5-Isopropyl-2-chloropyridine
  - Reagents:  
  
, Pd catalyst.
  - Risk: Residual Palladium (heavy metal toxicity in bioassays) and unreacted chloropyridine.
- Route B: Cross-Coupling (Negishi/Suzuki) on 5-Bromo-2-cyanopyridine
  - Reagents: Isopropylzinc bromide or Isopropylboronic acid.

- o Risk: Homocoupling dimers and des-bromo byproducts.

## Sourcing Landscape & Price Analysis

Due to the specialized nature of this intermediate, pricing is not static. It follows a "Tiered Availability" model.

### Supplier Tiers

Tier	Supplier Type	Typical Lead Time	Est. Price Range	Recommended For
Tier 1	Global Catalog (e.g., Sigma, Combi-Blocks, Enamine)	1–5 Days	\$150 - \$300 / g	MedChem SAR (mg scale), Reference Standards.
Tier 2	Specialty CRO (e.g., WuXi, Pharmablock, Astatech)	2–3 Weeks	\$800 - \$1,500 / 100g	Scale-up, Tox Batches, Pilot Plant.
Tier 3	Custom Synthesis (Boutique Labs)	4–8 Weeks	FTE-based Quote	Novel derivatives, GMP requirements.

## Strategic Sourcing Decision Tree

Use this logic flow to determine the most cost-effective procurement strategy.

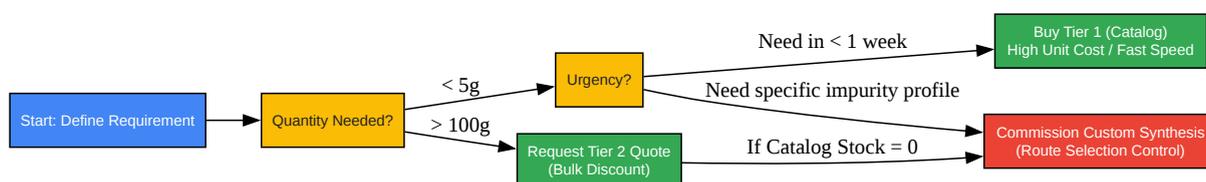


Figure 1: Sourcing Decision Logic for 5-Isopropylpicolinonitrile

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## Incoming Quality Control (IQC) Protocol

Trustworthiness Principle: Never assume the label is correct for regioisomeric pyridines. A 4-isopropyl isomer will have identical Mass Spec (MS) data but will fail in biological binding pockets.

### Step-by-Step Validation Workflow

- Identity (H-NMR in ):
  - Objective: Confirm substitution pattern.
  - Diagnostic Signals: Look for the isopropyl septet ( ppm) and the doublet ( ppm).
  - Aromatic Region: The 5-substituted pattern should show a distinct doublet (H6, deshielded by N), a doublet of doublets (H4), and a doublet (H3).
  - Red Flag: If the splitting pattern is symmetric, you may have the 4-substituted isomer.
- Purity (HPLC-UV):
  - Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).
  - Mobile Phase: (0.1% TFA) / ACN gradient.
  - Wavelength: 254 nm and 220 nm.
  - Acceptance Criteria: >95% area under curve (AUC).
- Residual Metal (ICP-MS):

- Mandatory if: The batch is destined for cell-based assays.
- Limit: Pd < 10 ppm (Palladium is a potent kinase inhibitor itself and can generate false positives).

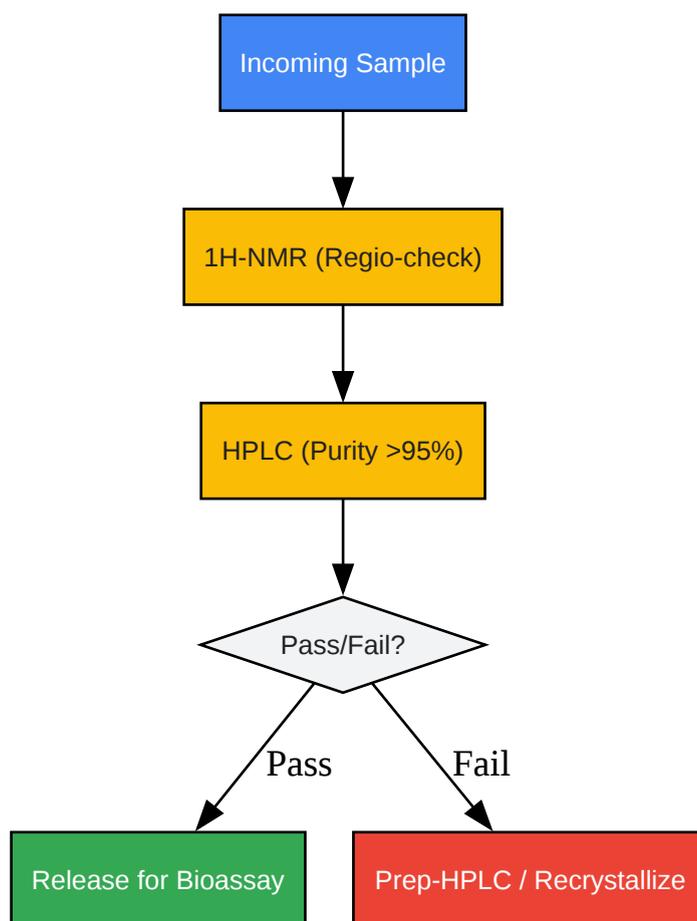


Figure 2: Quality Control Workflow for Regioisomer Validation

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## Synthetic Utility & Handling

### Handling Precautions

- Hazard: Nitriles are toxic by ingestion/inhalation. Pyridines are skin irritants.
- Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Nitriles can slowly hydrolyze to amides if exposed to atmospheric moisture over months.

## Common Transformations

The nitrile group at the 2-position is highly activated due to the electron-withdrawing nitrogen in the ring.

- Hydrolysis to Acid:
  - Reagent: NaOH (aq) / EtOH, reflux.
  - Product: 5-Isopropylpicolinic acid (useful for amide coupling).
- Reduction to Amine:
  - Reagent:  
  
 , Raney Ni (or Pd/C with acid).
  - Product: (5-Isopropylpyridin-2-yl)methanamine.
- Grignard Addition:
  - Reagent:  
  
 .
  - Product: Ketone formation (requires careful temperature control to avoid tertiary alcohol).

## References

- PubChem Compound Summary. (2024). 5-Isopropylpyridine-2-carbonitrile.[2] National Center for Biotechnology Information. [Link](#)(Search by structure for latest vendors).
- Sigma-Aldrich (Merck). (2024). Pyridine Building Blocks & Synthesis Guide. [Link](#)
- Enamine Store. (2024). Heterocyclic Building Blocks Catalog. [Link](#)
- Combi-Blocks. (2024). Product Search: **5-Isopropylpicolinonitrile**. [Link](#)
- ChemicalBook. (2025).[3] 5-Chloro-2-cyanopyridine (Precursor) Suppliers. [Link](#)

(Note: For specific pricing, users must log in to vendor portals as pricing is dynamic and volume-dependent.)

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## Sources

- [1. 5-Chloro-2-cyanopyridine | 89809-64-3 \[chemicalbook.com\]](#)
- [2. 99840-50-3 | 5-ethyl-4-isopropyl-pyridine-2-carbonitrile | Hangzhou Keying Chem Co., Ltd. \[keyingchem.com\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
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